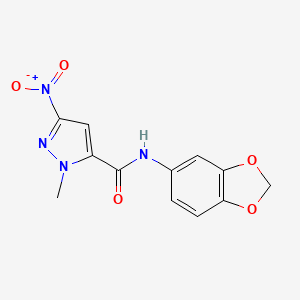![molecular formula C20H17N5O4 B4333208 4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrophthalonitrile](/img/structure/B4333208.png)
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrophthalonitrile
Vue d'ensemble
Description
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrophthalonitrile is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as BPN or BPN14770, and it has been studied for its ability to improve cognitive function and treat neurodegenerative diseases.
Mécanisme D'action
BPN works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, BPN increases the levels of cAMP, which is essential for the proper functioning of neurotransmitters and synaptic plasticity.
Biochemical and Physiological Effects:
BPN has been shown to improve cognitive function, memory, and learning in animal models. BPN has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BPN is its ability to cross the blood-brain barrier, which allows it to target the brain directly. However, one of the limitations of BPN is its low solubility in water, which can make it challenging to administer in clinical settings.
Orientations Futures
There are several future directions for the research and development of BPN. One potential direction is to study the effects of BPN on other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another direction is to investigate the potential of BPN as a treatment for depression and anxiety disorders. In addition, researchers are exploring new synthesis methods to improve the solubility of BPN and make it easier to administer in clinical settings.
In conclusion, BPN is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in treating neurodegenerative diseases and improving cognitive function. Further research is needed to fully understand the mechanisms of action and potential applications of BPN.
Applications De Recherche Scientifique
BPN has been extensively studied for its potential therapeutic applications in treating Alzheimer's disease, Fragile X syndrome, and other neurodegenerative disorders. BPN has been shown to improve cognitive function in animal models and has been tested in clinical trials for its safety and efficacy.
Propriétés
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c21-10-15-8-17(18(25(26)27)9-16(15)11-22)24-5-3-23(4-6-24)12-14-1-2-19-20(7-14)29-13-28-19/h1-2,7-9H,3-6,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDBFBUTFHHDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-({[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B4333141.png)
![6-chloro-N-(4-chlorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B4333147.png)


![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-2-furamide](/img/structure/B4333172.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-4-methoxybenzamide](/img/structure/B4333177.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-2-(2-thienyl)acetamide](/img/structure/B4333181.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}nicotinamide](/img/structure/B4333187.png)
![2-(1H-indol-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B4333196.png)
![N-(4-chlorophenyl)-2-(3-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B4333198.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4333204.png)
![methyl 4-{3-[(2-thienylacetyl)amino]-1H-pyrazol-1-yl}butanoate](/img/structure/B4333214.png)
![2-[2'-amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(tert-butyl)acetamide](/img/structure/B4333215.png)
![phenyl[1-(trifluoroacetyl)pyrrolidin-2-yl]methanone](/img/structure/B4333226.png)